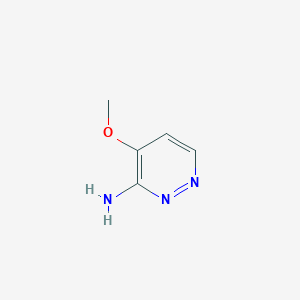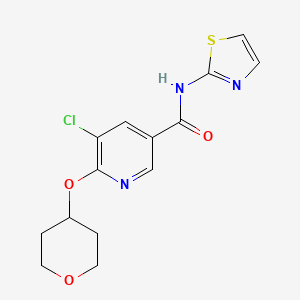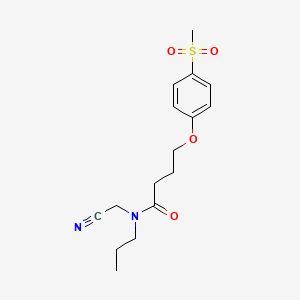
N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H28N4O4S and its molecular weight is 516.62. The purity is usually 95%.
BenchChem offers high-quality N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Compounds with structural similarities to N-isobutyl-2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide have been synthesized and evaluated for their cytotoxic activities. The synthesis process often involves condensation reactions, and the cytotoxic potential is assessed against various cancer cell lines. These studies aim to discover new therapeutic agents by exploring the structure-activity relationships of these compounds (Bu et al., 2001).
Antitumor Activity
Research on derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, which shares a similar structural framework with the compound , has demonstrated promising antineoplastic activity. These compounds have been synthesized and tested for their efficacy in inhibiting tumor growth, particularly in models of leukemia. The focus on substituent variation provides insights into how modifications in the chemical structure impact antitumor activity (Liu et al., 1995).
Fluorescent Properties and Application
Some derivatives of similar compounds have been studied for their fluorescent properties, suggesting potential applications in materials science, such as fluorescent whiteners for textiles. These applications highlight the versatility of these compounds beyond medicinal chemistry, opening avenues for research in material sciences (Rangnekar & Shenoy, 1987).
Studies on Reaction Mechanisms
The synthesis of quinazoline derivatives often involves complex reaction mechanisms, including cyclizations and rearrangements. Understanding these mechanisms is crucial for refining synthetic methods and enhancing yields. Research in this area contributes to the broader field of organic chemistry, providing insights into the reactivity and transformations of heterocyclic compounds (Singh & Batra, 2007).
Biological Activity Beyond Cytotoxicity
While the primary focus has been on cytotoxic and antitumor activities, some studies also explore other biological activities of quinazoline derivatives. These include antimicrobial properties, suggesting the potential for these compounds to be developed into new antibiotics or antifungal agents. Such research underscores the multifaceted nature of quinazoline chemistry and its relevance to various areas of drug discovery (Chai et al., 2017).
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4S/c1-19(2)17-29-26(33)22-11-12-24-25(16-22)30-28(37-18-21-9-6-10-23(15-21)32(35)36)31(27(24)34)14-13-20-7-4-3-5-8-20/h3-12,15-16,19H,13-14,17-18H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEVVZIDZUAXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2953812.png)

![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)
![1-(4-Fluorophenyl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2953820.png)







